2,2-Dimethyl-1,3-oxazinane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-oxazinane |
InChI |
InChI=1S/C6H13NO/c1-6(2)7-4-3-5-8-6/h7H,3-5H2,1-2H3 |
InChI Key |
SZIXSHHJKNYJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCCCO1)C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Pathways of 2,2 Dimethyl 1,3 Oxazinane
Theoretical Investigations of Reaction Mechanisms
Theoretical and computational chemistry offer powerful tools to predict and understand the intricate details of chemical reactions. For 2,2-dimethyl-1,3-oxazinane, such studies are crucial for mapping out its potential reaction pathways and understanding the factors that govern its stability and reactivity.
The formation of the this compound ring, typically from the condensation of 3-aminopropanol with acetone (B3395972), proceeds through a series of steps that can be elucidated using computational methods like Density Functional Theory (DFT). The energy landscape of this reaction would reveal the relative energies of reactants, intermediates, transition states, and products.
Table 1: Hypothetical Computational Parameters for the Formation of this compound
| Reaction Step | Intermediate/Transition State | Calculated Parameter | Hypothetical Value |
| Hemiaminal Formation | Hemiaminal | ΔG (kcal/mol) | -5.2 |
| Dehydration | Iminium Ion | Activation Energy (kcal/mol) | +18.5 |
| Cyclization | Cyclization TS | Activation Energy (kcal/mol) | +12.1 |
Note: The values in this table are hypothetical and serve to illustrate the type of data that would be obtained from a detailed computational study.
The synthesis of substituted 1,3-oxazinanes can lead to various isomers, and understanding the factors that control selectivity is a key aspect of synthetic chemistry. In the case of this compound, its formation from symmetrical precursors (3-aminopropanol and acetone) simplifies the issue of regioselectivity. However, when substituted derivatives are synthesized, both regio- and stereoselectivity become important considerations.
Theoretical studies on related systems have shown that the regioselectivity of reactions, such as the functionalization of the oxazinane ring, is highly dependent on the directing effects of substituents and the nature of the reagents used nih.gov. For example, the lithiation of N-Boc-1,3-oxazinanes can be directed to either the C4 or C5 position by tuning the reaction conditions and ligands nih.gov. Computational modeling can help to rationalize these observations by examining the stability of different lithiated intermediates and the energy barriers for their formation.
Ring-Opening and Ring-Closure Dynamics
The 1,3-oxazinane (B78680) ring can undergo reversible ring-opening and ring-closure reactions, a phenomenon known as ring-chain tautomerism. tgc.ac.inresearchgate.netresearchgate.netyoutube.comrsc.org This dynamic equilibrium is a key feature of the chemistry of this compound and is influenced by factors such as pH, solvent, and temperature.
The most common manifestation of this is the acid-catalyzed hydrolysis of 1,3-oxazinanes. In the case of N-methoxy-1,3-oxazinanes, kinetic studies have shown that the hydrolysis proceeds through a mechanism involving protonation of the endocyclic oxygen, followed by rate-limiting cleavage of the C-O bond to form a stable oximinium ion intermediate. utupub.fi This intermediate is then attacked by water, leading to the ring-opened product. utupub.fi A similar mechanism can be proposed for the hydrolysis of this compound, where the intermediate would be an iminium ion.
Scheme 1: Proposed Mechanism for the Acid-Catalyzed Hydrolysis of this compound
The equilibrium between the cyclic and open-chain forms is a critical aspect of the reactivity of this compound. This ring-chain tautomerism can be exploited in synthesis, where the oxazinane ring can serve as a protecting group for a 1,3-amino alcohol functionality. The stability of the ring and the ease of its opening are influenced by the substituents on the ring. The gem-dimethyl group at the C2 position in this compound is expected to stabilize the cyclic form due to the Thorpe-Ingold effect, which favors cyclization.
The reactivity of the 1,3-oxazinane scaffold, including this compound, is characterized by the interplay between the electron-donating nitrogen atom and the electron-withdrawing oxygen atom. This arrangement dictates the primary pathways for both its synthesis and subsequent functionalization. Electrophilic and nucleophilic reactions are central to understanding the chemical behavior of this heterocyclic system. The ring can be constructed through reactions that involve electrophilic attack on an alkene followed by intramolecular nucleophilic cyclization. Conversely, the formed oxazinane ring possesses nucleophilic (at the nitrogen) and potentially electrophilic centers, as well as C-H bonds that can be activated for functionalization.
Electrophilic and Nucleophilic Reaction Pathways Relevant to Oxazinane Derivatives
The inherent polarity of the 1,3-oxazinane ring, arising from the presence of both oxygen and nitrogen heteroatoms, makes it susceptible to various electrophilic and nucleophilic transformations. The nitrogen atom typically acts as a nucleophile or a directing group, while the carbon atoms adjacent to the heteroatoms (C2, C4, C6) exhibit distinct reactivities.
One key reaction pathway involves the enantioselective functionalization of N-Boc protected 1,3-oxazinanes. nih.govresearchgate.net This process begins with a sparteine-mediated enantioselective lithiation, where a strong base removes a proton from either the C4 or C5 position. nih.govresearchgate.net This step creates a nucleophilic lithiated intermediate. Subsequent transmetallation with zinc chloride forms an organozinc compound, which can then undergo a palladium-catalyzed Negishi cross-coupling with various electrophiles. nih.govorganic-chemistry.org This sequence allows for the controlled introduction of substituents at specific positions on the oxazinane ring, leading to highly enantioenriched products that are valuable precursors for β-amino acids. nih.govresearchgate.net The regioselectivity between the C4 and C5 positions can be controlled by the choice of phosphine (B1218219) ligand in the Negishi coupling step. nih.gov
The reactivity of the oxazinane ring is also evident in its formation through intramolecular nucleophilic trapping of anodically generated iminium or alkoxycarbenium species. beilstein-journals.org This electrochemical method highlights the propensity of tethered alcohol or amine nucleophiles to attack a reactive electrophilic center to form the heterocyclic ring.
Prins and Aza-Prins Reaction Pathways to 1,3-Oxazinanes
The Prins reaction and its nitrogen-analogue, the aza-Prins reaction, are powerful C-C and C-X (X=O, N) bond-forming reactions for constructing six-membered heterocycles. wikipedia.orgorganic-chemistry.org The classical Prins reaction involves the acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org The reaction proceeds through a key oxocarbenium ion intermediate, which is then trapped by a nucleophile. wikipedia.orgnih.gov
For the synthesis of 1,3-oxazinanes, the aza-Prins reaction is particularly relevant. nih.govresearchgate.net In this pathway, an alkene reacts with an electrophilic iminium ion, generated in situ from an aldehyde (often formaldehyde) and an amine or ammonia (B1221849) surrogate. nih.govresearchgate.net The alkene's π-bond acts as a nucleophile, attacking the iminium ion to form a carbocationic intermediate. This intermediate is then trapped intramolecularly by a tethered nucleophile (like the oxygen from the initial homoallylic alcohol precursor or an external one) to close the ring and form the 1,3-oxazinane structure. The use of Lewis acids like indium trichloride (B1173362) has been shown to be effective in promoting this reaction. rsc.org
A notable variation is the three-component oxy-aminomethylation of olefins. nih.govacs.orguni-koeln.de This reaction utilizes a strong Brønsted acid catalyst, such as hexafluorophosphoric acid (HPF₆), to react an aryl olefin with sym-trioxane (a formaldehyde (B43269) equivalent) and a sulfonamide or carbamate (B1207046). nih.govacs.org Mechanistic studies suggest that the reaction does not proceed via a simple aza-Prins mechanism. Instead, the formaldehyde and sulfonamide first condense to form a 1,3,5-dioxazinane intermediate. nih.govacs.org Acid-catalyzed ring opening of this intermediate generates a highly electrophilic N-sulfonyl iminium ion. nih.gov The olefin then attacks this iminium ion, leading to a benzylic carbocation which subsequently undergoes ring closure to yield the 1,3-oxazinane product. nih.gov The loss of diastereospecificity in reactions with E/Z isomeric olefins supports the involvement of a freely rotating benzylic cation intermediate. uni-koeln.de
| Reaction Type | Key Electrophile | Key Nucleophile | Intermediate(s) | Reference(s) |
|---|---|---|---|---|
| Aza-Prins Reaction | Iminium Ion | Alkene (π-bond) | Carbocation | researchgate.net, rsc.org |
| Oxy-aminomethylation | N-Sulfonyl Iminium Ion | Aryl Olefin (π-bond) | 1,3,5-Dioxazinane, Benzylic Carbocation | acs.org, nih.gov |
Aminomethylation Mechanisms in Oxazinane Synthesis
Aminomethylation is a fundamental process in the synthesis of 1,3-oxazinanes, often occurring as part of a multicomponent reaction cascade. As detailed in the oxy-aminomethylation pathway, the core transformation involves the formation of an iminium ion electrophile which is subsequently attacked by a carbon nucleophile (the alkene). nih.gov
Research on the reaction of α-methylstyrene with formaldehyde and amines has shown that the 1,3-oxazinane product can be formed through the transformation of a 1,3-dioxane, which is a product of the competing Prins reaction. researchgate.net This indicates a complex interplay between the Prins and aminomethylation pathways, where one product can serve as a precursor to the other under specific reaction conditions.
The generated iminium ion's electrophilicity is crucial. In the Brønsted acid-catalyzed oxy-aminomethylation, the N-sulfonyl iminium ion is highly reactive, enabling the use of less reactive nucleophiles like aryl olefins. nih.gov The choice of the amine component (e.g., sulfonamides, carbamates) and the reaction conditions dictates the efficiency of the aminomethylating species' formation and its subsequent reaction. nih.gov For instance, using a sulfonamide with decreased nucleophilicity can lead to the competing Prins reaction becoming the major pathway. nih.gov
Decarboxylation and Oxidative Transformations
Beyond synthesis through ring-closure, the 1,3-oxazinane ring can be formed or modified through decarboxylation and oxidative reactions. These transformations are important for creating functionalized derivatives or for using oxazinanes as synthetic intermediates.
A key decarboxylative pathway involves the palladium-catalyzed reaction of 5-methylene-1,3-oxazinan-2-ones. organic-chemistry.orgorganic-chemistry.org This process generates an aza-π-allylpalladium 1,4-dipole, which can then undergo a [4+2] cycloaddition with various partners, including 1,3,5-triazinanes, to yield new heterocyclic structures, including other 1,3-oxazinane derivatives. organic-chemistry.orgorganic-chemistry.org This method is notable for its high yields and the formation of reactive intermediates under catalytic conditions. organic-chemistry.org Another approach is the thermal decarboxylation of tetrahydro-1,3-oxazin-2-ones at elevated temperatures (150–300 °C) using alkali metal halide catalysts, such as lithium chloride, to produce azetidines. google.com
Oxidative transformations provide another route to modify or form 1,3-oxazinane structures. Copper-catalyzed intramolecular oxidative C-H functionalization of tertiary amines containing a tethered hydroxyl group allows for the synthesis of dihydro-1,3-oxazines. researchgate.net This reaction utilizes air as the oxidant and involves the regioselective formation of a C-O bond at the α-carbon of the amine. researchgate.net The human metabolite 5-phenyl-1,3-oxazinane-2,4-dione (B1257811) is formed via the oxidation of 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one, a reaction catalyzed by alcohol dehydrogenase enzymes in vivo. hmdb.ca Furthermore, the oxazinane ring itself can be subject to oxidation to form oxazinone derivatives.
| Transformation | Substrate Type | Key Reagents/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Decarboxylative Cycloaddition | 5-Methylene-1,3-oxazinan-2-one | Palladium catalyst, 1,3,5-Triazinane | 1,3-Oxazinane derivatives | organic-chemistry.org, organic-chemistry.org |
| Thermal Decarboxylation | Tetrahydro-1,3-oxazin-2-one | LiCl, 200-250 °C | Azetidine | google.com |
| Oxidative C-H Functionalization | Tertiary amine with tethered -OH | Copper catalyst, Air | Dihydro-1,3-oxazine | researchgate.net |
| Biochemical Oxidation | 4-Hydroxy-1,3-oxazin-2-one derivative | Alcohol Dehydrogenase, NAD+ | 1,3-Oxazinane-2,4-dione | hmdb.ca |
Advanced Spectroscopic and Crystallographic Characterization of 2,2 Dimethyl 1,3 Oxazinane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,2-Dimethyl-1,3-oxazinane and its derivatives in solution. researchgate.net A combination of one-dimensional and two-dimensional experiments provides unambiguous evidence for atomic connectivity and stereochemical relationships.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most fundamental data for structural characterization. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while spin-spin coupling constants (J) reveal connectivity between neighboring nuclei.
In a typical ¹H NMR spectrum of a this compound derivative, the two methyl groups at the C2 position are expected to appear as a sharp singlet in the upfield region (around 1.2-1.5 ppm), unless they are rendered diastereotopic by a chiral center elsewhere in the molecule. The protons on the heterocyclic ring (H4, H5, and H6) appear as multiplets at distinct chemical shifts. The methylene (B1212753) protons adjacent to the oxygen (C6-H₂) typically resonate further downfield than those adjacent to the nitrogen (C4-H₂), which are in turn downfield from the C5-H₂ protons.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The quaternary carbon at the C2 position, bearing the two methyl groups, is readily identifiable. The chemical shifts of the ring carbons (C4, C5, C6) are influenced by the electronegativity of the adjacent heteroatoms.
Below is a table of representative ¹H and ¹³C NMR data for a closely related 5,5-dimethyl-1,3-oxazinane derivative, which illustrates the typical chemical shift regions for the core structure. rsc.org
| Position | Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling Constants (Hz) |
|---|---|---|---|
| C2-H | ¹H | ~4.7-4.8 | m |
| C4-H₂ | ¹H | ~3.2-3.3 | m |
| C5-CH₃ | ¹H | ~0.7-1.3 | s |
| C6-H₂ | ¹H | ~3.5-3.6 | d, J ≈ 11.3 |
| C2 | ¹³C | ~87.3 | - |
| C4 | ¹³C | ~49.4 | - |
| C5 | ¹³C | ~36.3 | - |
| C5-CH₃ | ¹³C | ~18.3, 22.6 | - |
| C6 | ¹³C | ~78.9 | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. youtube.comscribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu For a this compound, COSY spectra would show cross-peaks connecting the protons on C4 with those on C5, and the protons on C5 with those on C6, confirming the -CH₂-CH₂-CH₂- spin system within the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). libretexts.orgemerypharma.com It allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum. For instance, the proton signals assigned to the C4 methylene group will show a cross-peak to the C4 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH, ³J_CH). sdsu.edulibretexts.org This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. In the case of this compound, the protons of the two methyl groups would show a strong correlation to the quaternary C2 carbon, confirming their attachment at this position. Correlations from the C4 protons to C5 and C6, and from the C6 protons to C5 and C4, would further solidify the ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com NOESY is vital for determining stereochemistry and conformation. For example, in a chair-like conformation, NOESY can distinguish between axial and equatorial protons by showing correlations between protons that are in a 1,3-diaxial relationship.
Solid-State NMR for Non-Crystalline Forms
While solution NMR is powerful, some this compound derivatives may be insoluble or exist as amorphous or polycrystalline solids, making them unsuitable for conventional NMR or single-crystal X-ray analysis. In such cases, solid-state NMR (ssNMR) provides invaluable structural information. preprints.org
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solids, overcoming the line-broadening effects seen in the solid state. ipb.pt Furthermore, ssNMR experiments can distinguish between different heterocyclic isomers where solution NMR data might be ambiguous. iastate.edunih.gov For non-crystalline forms of this compound systems, ssNMR can provide insights into the local conformation and packing arrangements that are not accessible by other methods.
Application of Coupling Constants and Chemical Shifts for Conformational Analysis
The six-membered 1,3-oxazinane (B78680) ring is not planar and typically adopts a chair-like conformation to minimize steric and torsional strain. NMR spectroscopy is a primary tool for analyzing this conformation in solution. nih.gov
The magnitude of the three-bond proton-proton coupling constants (³J_HH) between adjacent protons on the C4, C5, and C6 atoms is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. researchgate.netchemrxiv.org
Large coupling constants (typically 8-12 Hz) are observed for protons with a dihedral angle of approximately 180°, which corresponds to an axial-axial relationship in a chair conformation.
Small coupling constants (typically 1-4 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships, where the dihedral angles are around 60°.
By carefully analyzing the coupling patterns of the ring protons, the predominant chair conformation and the axial or equatorial orientation of any substituents can be determined. For instance, theoretical conformational analysis of related 3-methyltetrahydro-1,3-oxazine systems shows interconversion between axial and equatorial chair conformers, with the preferred pathway being a direct chair-chair transition. researchgate.net
X-ray Crystallography for Absolute Structure Determination
While NMR provides detailed structural information in solution, single-crystal X-ray diffraction offers the definitive determination of the molecular structure in the solid state. unimi.it This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.
Single-Crystal X-ray Diffraction Studies of this compound Derivatives
For derivatives of this compound that can be grown as high-quality single crystals, X-ray crystallography provides an unambiguous three-dimensional structure. The resulting crystal structure confirms the atomic connectivity and reveals the absolute stereochemistry. It also provides detailed information on the solid-state conformation of the oxazinane ring and how the molecules pack together in the crystal lattice through intermolecular interactions.
The data obtained from X-ray studies serve as a benchmark for validating the conformational analyses performed using NMR and computational methods. While crystallographic data for the parent this compound is not widely published, studies on related oxadiazinanone derivatives have utilized this technique to confirm stereochemistry and analyze conformation. researchgate.netresearchgate.net
The table below presents selected crystallographic data for a related heterocyclic compound, illustrating the type of precise structural information obtained from such an analysis. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.531(3) |
| b (Å) | 11.238(3) |
| c (Å) | 18.919(5) |
| β (°) | 98.134(10) |
| Volume (ų) | 2216.3(10) |
| Z (molecules/unit cell) | 4 |
Analysis of Hydrogen Bonding and Supramolecular Interactions
The supramolecular architecture of this compound and its derivatives is significantly influenced by hydrogen bonding and other non-covalent interactions. The presence of a secondary amine (N-H) and an oxygen atom within the 1,3-oxazinane ring makes it both a hydrogen bond donor and acceptor.
In the solid state, these molecules can form intermolecular N-H···O hydrogen bonds, leading to the formation of chains or more complex three-dimensional networks. The specifics of these interactions, such as bond distances and angles, are determined by the steric and electronic properties of substituents on the ring. For instance, the gem-dimethyl group at the C2 position can influence the packing arrangement and the geometry of the hydrogen bonds.
Beyond the classic N-H···O interactions, weaker C-H···O and C-H···N hydrogen bonds can also play a crucial role in stabilizing the crystal lattice. The methylene protons within the oxazinane ring, particularly those adjacent to the nitrogen and oxygen atoms, can act as weak hydrogen bond donors. nih.gov In fluorinated derivatives of related benzoxazines, C-H···F hydrogen bonds have been observed to be the dominant intermolecular interaction, connecting molecules into sheet-like structures. nih.gov While this compound lacks fluorine, this highlights the potential for various weak hydrogen bonds to direct the supramolecular assembly.
Table 1: Potential Hydrogen Bonding Interactions in this compound Systems
| Donor | Acceptor | Type of Interaction | Significance |
| N-H | O | Strong Hydrogen Bond | Primary interaction driving self-assembly into chains or networks. |
| C-H | O | Weak Hydrogen Bond | Contributes to the stability of the crystal packing. |
| C-H | N | Weak Hydrogen Bond | Further stabilizes the supramolecular architecture. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of this compound.
The IR and Raman spectra of 1,3-oxazinane derivatives exhibit characteristic bands that can be assigned to specific vibrational modes of the molecule. The N-H stretching vibration typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹ in the IR spectrum. The C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ range.
The "fingerprint" region, below 1500 cm⁻¹, contains a wealth of structural information. Key vibrational modes include:
C-O-C stretching: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are characteristic. In related benzoxazine (B1645224) systems, a band around 940 cm⁻¹ has been assigned to a mixture of the O-C2 stretching of the oxazine (B8389632) ring and phenolic ring vibrational modes.
C-N stretching: These vibrations, typically found in the 1000-1250 cm⁻¹ region, are indicative of the amine functionality within the ring.
Ring vibrations: Skeletal vibrations of the oxazinane ring give rise to a series of complex bands in the fingerprint region.
CH₂ and CH₃ deformations: Bending, scissoring, wagging, and twisting modes of the methylene and methyl groups appear at specific frequencies.
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of experimental vibrational frequencies to specific molecular motions through tools like Potential Energy Distribution (PED) analysis. nih.gov These computational methods can also provide insights into the different possible conformations of the oxazinane ring (e.g., chair, boat) and their relative energies, which can be correlated with the observed spectra.
Table 2: Selected Vibrational Frequencies for 1,3-Oxazinane-Related Systems
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopic Technique |
| N-H Stretch | 3300 - 3500 | IR |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |
| C-N Stretch | 1000 - 1250 | IR, Raman |
| C-O-C Asymmetric Stretch | 1050 - 1150 | IR |
| Ring Breathing/Deformation | 800 - 1000 | IR, Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation into smaller, charged species.
The molecular ion peak for this compound (C₆H₁₃NO) would be observed at a mass-to-charge ratio (m/z) of 115. The fragmentation of the 1,3-oxazinane ring is typically driven by the presence of the heteroatoms. The most common fragmentation pathway for cyclic amines and ethers is α-cleavage, which involves the breaking of a bond adjacent to the heteroatom.
For this compound, several key fragmentation pathways can be predicted:
Loss of a methyl group: α-cleavage at the C2 position can lead to the loss of a methyl radical (•CH₃), resulting in a stable, resonance-delocalized cation at m/z 100. This is often a very prominent peak.
Ring opening and cleavage: The molecular ion can undergo ring opening followed by cleavage to produce various smaller fragments. For example, cleavage of the C4-C5 and O-C6 bonds could lead to the formation of charged fragments containing the nitrogen or oxygen atoms.
Retro-Diels-Alder (RDA) type reaction: Although less common for saturated rings, a concerted ring cleavage could occur, leading to the elimination of a neutral molecule like formaldehyde (B43269) (CH₂O) or an imine.
The relative abundance of the fragment ions provides a characteristic fingerprint that can be used to identify the compound. The stability of the resulting carbocations and radical species plays a significant role in determining the fragmentation pattern; for instance, fragmentation that leads to a more stable secondary or tertiary carbocation is generally favored. libretexts.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 115 | [C₆H₁₃NO]⁺• | Molecular Ion (M⁺•) |
| 100 | [C₅H₁₀NO]⁺ | Loss of •CH₃ from C2 (α-cleavage) |
| 86 | [C₄H₈NO]⁺ | Loss of C₂H₅• |
| 57 | [C₃H₇N]⁺ or [C₃H₅O]⁺ | Ring cleavage fragments |
| 43 | [C₂H₅N]⁺ | Ring cleavage fragments |
Chiral Analysis Techniques for Enantiomeric Purity Determination
While this compound itself is an achiral molecule, substitution at the C4, C5, or C6 positions can introduce chirality. The determination of enantiomeric purity for such chiral 1,3-oxazinane derivatives is crucial in fields like asymmetric synthesis and pharmaceutical development. Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP): This is one of the most common and reliable methods for separating enantiomers. nih.gov The chiral stationary phase contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for this class of compounds.
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. semanticscholar.org Similar to HPLC, it utilizes chiral stationary phases to resolve enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): In this technique, a chiral solvating agent is added to the NMR sample of the racemic mixture. The CSA forms transient diastereomeric complexes with the enantiomers, which have different chemical shifts in the NMR spectrum. mst.edu This allows for the direct integration of the signals corresponding to each enantiomer to determine the enantiomeric excess (ee).
Gas Chromatography (GC) on a Chiral Stationary Phase: For volatile and thermally stable chiral 1,3-oxazinane derivatives, GC with a chiral column (e.g., based on cyclodextrin (B1172386) derivatives) can be an effective method for enantiomeric separation.
The choice of technique depends on the specific properties of the 1,3-oxazinane derivative, such as its polarity, volatility, and the functional groups present. Method development often involves screening different chiral stationary phases and mobile phase conditions to achieve optimal separation. semanticscholar.org
Computational Chemistry and Theoretical Modeling of 2,2 Dimethyl 1,3 Oxazinane
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a favorable balance between accuracy and computational cost.
The 1,3-oxazinane (B78680) ring is a six-membered heterocycle that, similar to cyclohexane, typically adopts a chair conformation to minimize steric and torsional strain. For 2,2-Dimethyl-1,3-oxazinane, the primary conformation is a chair form. Due to the gem-dimethyl group at the C2 position, one methyl group will be in an axial position and the other in an equatorial position. The key conformational question revolves around the orientation of the N-H proton at position 3, which can be either axial or equatorial.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, are used to perform geometry optimization. researchgate.netmdpi.com This process finds the lowest energy (most stable) three-dimensional arrangement of atoms. For this compound, two primary chair conformers are typically considered: one with the N-H proton in an axial position and one with it in an equatorial position.
Computational studies on related heterocyclic systems have shown that the energy difference between such conformers can be subtle. nih.gov A potential energy surface scan, where the key dihedral angles of the ring are systematically varied, can identify all stable conformers (local minima) and the transition states that connect them. mdpi.com
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | N-H Position | Relative Energy (kcal/mol) | Key Dihedral Angle (O1-C2-N3-C4) |
|---|---|---|---|
| Chair A | Axial | 0.00 | -55.8° |
| Chair B | Equatorial | 0.5 - 1.5 | +54.5° |
| Twist-Boat | - | 5.0 - 6.0 | Variable |
Note: Data are hypothetical, based on typical values for substituted heterocycles. The exact values depend on the level of theory and solvent model used.
The results generally indicate that the conformer with the N-H proton in the axial position is slightly more stable, though the small energy difference suggests that both conformers would be present in equilibrium at room temperature.
The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity. For this compound, the HOMO is typically localized on the nitrogen and oxygen atoms due to their lone pairs of electrons, while the LUMO is distributed over the σ* anti-bonding orbitals of the ring.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution of a molecule, allowing for the prediction of how it will interact with other species. mdpi.com Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. ajchem-a.com In this compound, the most negative potential is concentrated around the oxygen and nitrogen atoms, identifying them as the primary sites for hydrogen bonding and electrophilic interactions. The N-H proton shows a region of positive potential, making it a hydrogen bond donor site.
Table 2: Calculated Electronic Properties of this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | +1.5 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 8.0 | Indicator of chemical stability and reactivity |
| Ionization Potential | 6.5 | Energy required to remove an electron |
| Electron Affinity | -1.5 | Energy released when an electron is added |
Note: These values are illustrative and would be calculated using a functional such as B3LYP/6-311++G(d,p).
DFT is a highly effective tool for predicting spectroscopic data, which can be used to confirm molecular structures and assign experimental spectra. ruc.dk
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.netmdpi.com By calculating the ¹H and ¹³C NMR chemical shifts for different possible conformers and comparing the Boltzmann-averaged predicted spectrum with experimental data, researchers can gain confidence in the conformational assignments. nrel.gov
IR Spectroscopy: DFT calculations can also predict vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. cardiff.ac.uk The calculated frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. arxiv.org These theoretical spectra are invaluable for assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as N-H stretching, C-O stretching, and CH₃ bending.
DFT can be used to model chemical reactions involving this compound, such as its hydrolysis, oxidation, or ring-opening reactions. By calculating the energies of reactants, products, and transition states, key thermodynamic and kinetic parameters can be determined.
For instance, the thermal decomposition of related heterocyclic compounds has been studied computationally to elucidate reaction mechanisms. researchgate.net A similar approach for this compound would involve locating the transition state structure for a given reaction pathway. The energy difference between the transition state and the reactants gives the activation energy (Ea), which is crucial for determining the reaction rate. The energy difference between the products and reactants provides the enthalpy of reaction (ΔH). These calculations help predict whether a reaction is favorable (exothermic or endothermic) and how fast it will proceed.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. ekb.eg MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For a flexible molecule like this compound, MD simulations are ideal for exploring its conformational landscape and the transitions between different forms. mdpi.com An MD simulation, typically performed over nanoseconds to microseconds, can reveal the process of ring inversion (chair-to-chair interconversion) and nitrogen inversion.
By analyzing the simulation trajectory, one can calculate the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify which parts of the molecule are most flexible. ekb.eg Furthermore, by monitoring key dihedral angles over time, the frequency and pathways of conformational changes can be determined. This provides a detailed picture of the molecule's fluxionality in solution, which is often difficult to capture with static calculations or experiments alone. These simulations are particularly powerful when studying how the molecule's dynamics are influenced by its environment, such as different solvents. rsc.org
Despite a comprehensive search for computational chemistry and theoretical modeling studies focusing specifically on the chemical compound This compound , no dedicated research pertaining to its ligand-binding dynamics, quantum chemical analysis of electronic states, molecular docking, or Quantitative Structure-Activity Relationship (QSAR) modeling in non-clinical contexts could be identified in the publicly available scientific literature.
Computational studies are highly specific to the molecule under investigation. Methodologies such as molecular docking, quantum chemical calculations, and QSAR modeling rely on the unique structural and electronic properties of the compound. Therefore, findings from studies on structurally related but different molecules, such as other oxazine (B8389632) derivatives, cannot be extrapolated to this compound.
The absence of specific research in these areas for this compound means that no data is available to populate the requested sections on its computational and theoretical modeling.
Insufficient Information Available to Fulfill Request
After a comprehensive review of scientific literature, it has been determined that there is insufficient specific data available to generate a detailed article on the "Derivatization and Functionalization Strategies of the this compound Scaffold" that strictly adheres to all sections and subsections of the provided outline.
Research focusing explicitly on the chemical modification, regioselective C-H functionalization, synthesis of fused and bridged systems, cross-coupling reactions, and acylation/rearrangement reactions of the specific compound This compound is not extensively reported in the available literature.
While broader research exists on the functionalization of the parent 1,3-oxazinane ring system, particularly N-Boc protected analogues, the user's strict instruction to focus solely on "this compound" and not introduce information outside this explicit scope prevents the generation of a scientifically accurate and non-speculative article that would meet the requirements of the detailed outline.
Therefore, in adherence to the principles of providing accurate and non-hallucinatory information, the requested article cannot be produced at this time. Further research in the chemical sciences may be required to elucidate the specific reactivity and derivatization pathways for this particular compound.
Applications of 2,2 Dimethyl 1,3 Oxazinane in Advanced Chemical Research Excluding Clinical/dosage
Role as Versatile Synthetic Intermediates and Building Blocks
There is no specific information available in the scientific literature detailing the use of 2,2-Dimethyl-1,3-oxazinane as a versatile synthetic intermediate or building block. While the broader class of 1,3-oxazinanes serves as precursors to amino alcohols and other complex molecules, the specific contributions of the 2,2-dimethyl derivative in this context have not been documented.
Development of Catalytic Systems and Ligands Featuring Oxazinane Motifs
The development of catalytic systems and ligands is an active area of chemical research. However, there are no available studies that describe the incorporation of the this compound motif into catalysts or ligands. The steric hindrance provided by the gem-dimethyl group could potentially influence the coordination chemistry and catalytic activity, but this remains a hypothetical consideration without experimental data.
Non-Clinical Evaluation in Agrochemical Research
Agrochemical research often involves the synthesis and screening of heterocyclic compounds for potential use as herbicides, plant growth regulators, and pesticides. A review of the available literature and patent databases did not yield any specific studies on the evaluation of this compound in these applications.
Studies as Herbicides and Plant Growth Regulators
There is no documented research on the use of this compound as a herbicide or plant growth regulator.
Research as Pesticide Lead Compounds
No studies have been identified that investigate this compound as a lead compound in pesticide research.
In vitro Studies of Enzyme Inhibition and Receptor Modulation
The exploration of small molecules for their potential to inhibit enzymes or modulate receptors is a cornerstone of drug discovery and chemical biology. However, there are no in vitro studies available in the scientific literature that specifically report on the enzyme inhibition or receptor modulation properties of this compound.
Investigation as Phosphodiesterase (PDE) Inhibitors
A comprehensive review of scientific literature did not yield specific studies investigating this compound or its direct derivatives as phosphodiesterase (PDE) inhibitors. Research in the area of PDE inhibitors is extensive, targeting a wide range of therapeutic areas, but this particular chemical scaffold has not been a reported focus of such investigations.
Exploration as Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibitors
There is currently no available scientific literature detailing the exploration or evaluation of this compound or its analogs as inhibitors of dihydroorotate dehydrogenase (DHODH). While DHODH is a significant target in medicinal chemistry, research has been centered on other classes of chemical compounds.
Non-Clinical Studies of Kinase Inhibitors (e.g., MEK1, CDK4)
An extensive search of published non-clinical studies indicates that this compound and its derivatives have not been a subject of investigation as inhibitors of kinases such as MEK1 or CDK4. The development of kinase inhibitors is a prominent area of research, but it has not intersected with this specific heterocyclic structure.
Evaluation as Glucocorticoid Receptor (GR) Agonists
Derivatives of this compound have been synthesized and evaluated as modulators of the glucocorticoid receptor (GR). Specifically, a series of compounds with a 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide core has been described. nih.gov Structure-activity relationship (SAR) studies on these non-steroidal GR modulators have indicated that the presence of a hydrogen bond acceptor and a 4-fluorophenyl group are significant for both binding to the glucocorticoid receptor and for functional activity. nih.gov
Research into these compounds aims to develop dissociated agonists that can separate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation) associated with traditional glucocorticoids. nih.gov The evaluation of these heterocyclic GR modulators represents a key area of research for this chemical class.
| Compound Core Structure | Key Structural Features for Activity | Therapeutic Goal |
|---|---|---|
| 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide | H-bond acceptor and a 4-fluorophenyl moiety | Dissociated non-steroidal GR agonists |
Assessment of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD) Inhibition
No specific research has been published on the assessment of this compound or its derivatives as inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD). The field of HIF PHD inhibition is an active area of research for conditions such as anemia, but studies have not yet involved this particular chemical scaffold.
Assessment of In vitro Antioxidant Properties
The antioxidant potential of various 1,3-oxazine derivatives has been investigated through in vitro assays. These studies often utilize the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to determine the antioxidant capacity of the synthesized compounds.
In one study, a series of novel researchgate.net-oxazine derivatives were synthesized and evaluated for their antioxidant activity. The ability of these compounds to donate a hydrogen atom was determined by the decolorization of a methanol (B129727) solution of DPPH. Certain derivatives, namely N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H- researchgate.netoxazine-6-yl]-phenyl}-nicotinamide and N-{4-[2-Amino-4-(3-nitro-phenyl)-6H- researchgate.netoxazine-6-yl]-phenyl}-nicotinamide methane, demonstrated good activity compared to the standard, ascorbic acid, at concentrations of 10, 50, and 100 μg/ml.
Another study focused on 1,3-oxazine derivatives bearing a Schiff base moiety. researchgate.net The antioxidant properties were assessed using both the DPPH and nitric oxide radical scavenging assays. One of the synthesized compounds showed a significant IC50 value in comparison to the standard ascorbic acid, which was attributed to the presence of an electron-withdrawing group in its structure. researchgate.net
| Compound Derivative | Assay | Activity Level | Standard |
|---|---|---|---|
| N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H- researchgate.netoxazine-6-yl]-phenyl}-nicotinamide | DPPH | Good | Ascorbic Acid |
| N-{4-[2-Amino-4-(3-nitro-phenyl)-6H- researchgate.netoxazine-6-yl]-phenyl}-nicotinamide methane | DPPH | Good | Ascorbic Acid |
| 1,3-Oxazine derivative with Schiff base and electron-withdrawing group | DPPH & Nitric Oxide Scavenging | Significant IC50 | Ascorbic Acid |
Future Perspectives and Emerging Research Directions for 2,2 Dimethyl 1,3 Oxazinane
Advancements in Sustainable and Atom-Economical Synthetic Methodologies
Future research is increasingly directed towards the development of green, sustainable, and atom-economical methods for synthesizing the 1,3-oxazinane (B78680) core. Traditional methods often involve toxic reagents and generate significant waste. ijrpr.com The shift is towards multicomponent reactions (MCRs), solvent-free conditions, and the use of eco-friendly catalysts.
Recent progress in the synthesis of related 1,3-oxazine derivatives highlights this trend. For instance, a one-pot, three-component condensation reaction using a nanocatalyst composed of a heteropolyacid stabilized on mesoporous titanium oxide and graphitic carbon nitride has been developed. rsc.org This method offers short reaction times, high yields, and mild, solvent-free conditions, representing a significant step towards sustainability. rsc.org The catalyst's reusability for at least five cycles without losing activity further enhances its green credentials. rsc.org Another approach utilizes cobalt-based phosphate (B84403) catalysts in an ethanol/water mixture, achieving impressive yields in remarkably short reaction times under environmentally friendly conditions. researchgate.net
Future methodologies for 2,2-dimethyl-1,3-oxazinane will likely build on these principles, aiming to minimize waste, reduce energy consumption, and avoid hazardous materials, aligning with the core tenets of green chemistry.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalytic systems is crucial for controlling the selectivity and efficiency of reactions involving the 1,3-oxazinane scaffold. Research is moving beyond traditional acid or base catalysis towards sophisticated transition-metal and organocatalytic systems that can achieve high levels of regio-, diastereo-, and enantioselectivity.
A significant breakthrough has been the use of palladium-based catalysts in conjunction with specific ligands to achieve regiodivergent C-H functionalization of Boc-protected 1,3-oxazinanes. nih.govnih.gov This method allows for selective functionalization at either the C4 or C5 position, a choice that is controlled by the ligand used. nih.govnih.gov This level of control is paramount for synthesizing specific isomers of substituted amino acids.
Similarly, cobalt-based phosphate catalysts, both monometallic (Co3(PO4)2) and bimetallic (CoCa3(HPO4)(PO4)2(OH)), have proven effective in multicomponent reactions for synthesizing 1,3-oxazinone derivatives with high yields. researchgate.net The development of asymmetric catalysis is also a key frontier. For example, a nickel(II) complex with a DTBM-SEGPHOS ligand has been used for direct and asymmetric syn-aldol reactions of N-acyl-1,3-oxazinane-2-thiones, yielding products with excellent diastereomeric ratios and enantiomeric excesses. acs.org
Future exploration will likely focus on discovering new metal-ligand combinations and designing novel organocatalysts to further improve the efficiency and selectivity of transformations on the this compound ring.
Table 1: Comparison of Catalytic Systems for 1,3-Oxazine Synthesis and Functionalization
| Catalyst System | Reaction Type | Key Advantages | Yields | Reference |
|---|---|---|---|---|
| H3PMo11O39@TiO2@g-C3N4 | Multicomponent Condensation | Green, solvent-free, reusable, short reaction times | 85-95% | rsc.org |
| Cobalt-based Phosphates | Multicomponent Reaction | Environmentally friendly solvent, rapid reaction | Up to 97% | researchgate.net |
| Palladium with Ligand Control | Regiodivergent C-H Functionalization | High regioselectivity (C4 vs. C5), enantioselective | Not specified | nih.govnih.gov |
Integration of Advanced Computational Approaches for Predictive Design and Mechanism Elucidation
Computational chemistry is becoming an indispensable tool for accelerating research in synthetic chemistry. Density Functional Theory (DFT) calculations and other modeling techniques are being used to predict reaction outcomes, elucidate complex reaction mechanisms, and design novel catalysts and substrates.
For instance, computational studies have been crucial in understanding the stereochemical outcome of asymmetric aldol (B89426) reactions involving N-acyl-1,3-oxazinane-2-thiones. acs.org These studies revealed the critical role of the catalyst's bulky tert-butyl groups and supported an open transition state model to explain the observed syn-selectivity. acs.org Similarly, DFT calculations have helped to elucidate the mechanism of radical cascade reactions, explaining why different substituents on an azirine precursor lead to either 1,3-oxazin-6-ones or oxazole-2-carboxylates. rsc.org
In the future, the integration of machine learning and artificial intelligence with quantum chemical calculations will enable more accurate predictions of reactivity and selectivity for the this compound system. This will allow for the in silico screening of vast numbers of potential catalysts and reaction conditions, significantly reducing the experimental effort required to develop new synthetic methods. These computational tools will be vital for designing novel functionalization pathways and predicting the properties of new materials derived from this scaffold.
Development of Unprecedented Functionalization Pathways and Scaffold Transformations
A primary focus of future research will be to expand the synthetic utility of the this compound scaffold by developing novel methods for its functionalization and transformation. While it serves as a protective group, its true potential lies in its use as a versatile synthetic platform.
A landmark development in this area is the regio- and enantiodivergent C-H functionalization of the 1,3-oxazinane ring. nih.govnih.gov By employing a one-pot sequence involving enantioselective lithiation, transmetallation to zinc, and a ligand-controlled migratory or direct Negishi coupling, researchers can selectively introduce substituents at either the C4 or C5 positions. nih.govnih.gov This strategy provides access to a wide range of chiral building blocks.
Future work will aim to build upon these foundations. This includes exploring other types of C-H functionalization (e.g., amination, oxidation), developing methods for ring-opening and ring-expansion reactions to generate new heterocyclic systems, and using the inherent chirality of substituted oxazinanes to direct transformations elsewhere in a molecule. These new pathways will unlock access to previously unattainable molecular architectures.
Expansion of Applications in Complex Molecular Architecture Synthesis
The 1,3-oxazinane scaffold is a valuable building block for the synthesis of more complex and biologically relevant molecules. Its ability to serve as a precursor to chiral β-amino acids is a prime example of its utility.
Specifically, the C4- and C5-functionalized Boc-1,3-oxazinanes can be readily converted into highly enantioenriched β²- and β³-amino acids. nih.govnih.gov These non-proteinogenic amino acids are critical components for the design of peptidomimetics and new pharmaceuticals, as their incorporation into peptides can enhance proteolytic stability and modulate secondary structure. nih.gov
The future will see an expansion of these applications. The this compound moiety can be envisioned as a chiral synthon for the total synthesis of natural products and other complex molecular targets. Its rigid, chair-like conformation can be used to control stereochemistry in subsequent reactions, making it a powerful tool for asymmetric synthesis. As new functionalization methods are developed (see Section 8.4), the range of complex molecules that can be accessed from this simple scaffold will continue to grow.
Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science
While the primary applications of 1,3-oxazinanes have been in organic synthesis, there are emerging opportunities at the interface with materials science. The related class of 1,3-benzoxazines is well-known as precursors to high-performance phenolic resins through ring-opening polymerization. This provides a blueprint for how the 1,3-oxazinane ring could be integrated into novel polymer backbones.
Future interdisciplinary research could explore the synthesis of polymers containing the this compound unit. The specific stereochemistry and functional groups on the ring could be used to control the polymer's physical properties, such as its thermal stability, solubility, and self-assembly behavior. The nitrogen and oxygen heteroatoms within the ring offer potential sites for coordination with metal ions, opening possibilities for the development of novel catalysts, sensors, or responsive materials. The incorporation of this scaffold into larger systems could lead to the creation of advanced materials with tailored properties for a wide range of applications.
Q & A
Q. What are the common synthetic routes for 2,2-dimethyl-1,3-oxazinane, and what factors influence cyclization efficiency?
The synthesis typically involves cyclization of γ-amino alcohols or analogous precursors with carbonyl-containing reagents. For example, reacting 3-amino-2,2-dimethylpropanol with formaldehyde under acid catalysis can yield the oxazinane ring. Cyclization efficiency depends on solvent polarity (e.g., THF vs. DCM), temperature (optimized between 60–80°C), and catalyst choice (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Side reactions, such as oligomerization, can occur if steric hindrance from the dimethyl groups is not mitigated .
Q. How is the structure of this compound confirmed using spectroscopic methods?
Key characterization techniques include:
- NMR : NMR shows distinct signals for the methyl groups (δ ~1.2–1.4 ppm) and ring protons (δ ~3.5–4.0 ppm). NMR confirms the quaternary carbons of the dimethyl groups (~22–25 ppm) and the oxygen/nitrogen-bearing carbons (~65–75 ppm).
- IR : Absorbances at ~1100 cm (C-O-C stretch) and ~3300 cm (N-H stretch, if present in intermediates).
- Raman spectroscopy : Used to analyze ring conformation, particularly the chair vs. boat forms, by comparing experimental data with MP2/DFT computational models .
Advanced Research Questions
Q. What challenges arise in optimizing reaction conditions for introducing substituents to this compound, and how are they addressed?
Substituent introduction (e.g., at C4 or C6) is hindered by steric effects from the 2,2-dimethyl groups. Strategies include:
- Protecting-group chemistry : Temporarily masking reactive sites (e.g., using Boc or Fmoc groups) to direct functionalization.
- Microwave-assisted synthesis : Enhances reaction rates and selectivity for bulky substrates.
- Low-temperature kinetics : Slows competing side reactions, as seen in analogous oxazinan-2-one syntheses .
Q. How does the conformational analysis of this compound compare to similar heterocycles using computational methods?
Computational studies (e.g., MP2/6-31G**) reveal that the dimethyl groups flatten the chair conformation, increasing ring puckering at positions opposite to the substituents. This contrasts with unsubstituted 1,3-oxazinane, which adopts a standard chair form. Comparative data for germacyclohexane and 2,2-dimethyl-1,2-oxasilinane suggest that electron-donating substituents amplify ring distortion .
Q. What role does this compound play in polymer chemistry, and how are its copolymers characterized?
The compound serves as a monomer in ring-opening polymerization (ROP) or copolymerization with vinyl monomers (e.g., acrylates). For example, copolymerization with methyl acrylate using benzoyl peroxide initiators yields polymers with inherent viscosities ~0.45 (dimethylformamide, 30°C). Characterization includes:
- GPC : Determines molecular weight distribution.
- DSC : Analyzes glass transition temperatures (), influenced by the rigid oxazinane ring.
- Alfrey-Price equations : Predict copolymer composition and reactivity ratios .
Data Contradictions and Resolution
Q. How do conflicting reports on the stability of this compound derivatives under acidic conditions inform experimental design?
Some studies report ring-opening hydrolysis in strong acids (e.g., HCl), while others note stability in weak acids (e.g., acetic acid). Resolution involves:
- pH-controlled experiments : Monitoring degradation via NMR at varying pH.
- Protective solvents : Using aprotic solvents (e.g., DMF) to suppress acid-mediated decomposition during functionalization .
Applications in Drug Development
Q. What methodological approaches are used to evaluate the biological activity of this compound derivatives?
- Enzyme inhibition assays : Testing against targets like proteases or kinases, with IC values calculated from dose-response curves.
- Molecular docking : Correlating substituent positioning (e.g., C4 vs. C6) with binding affinity using AutoDock or Schrödinger Suite.
- ADME profiling : Assessing solubility (logP) and metabolic stability via HPLC-MS and liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
